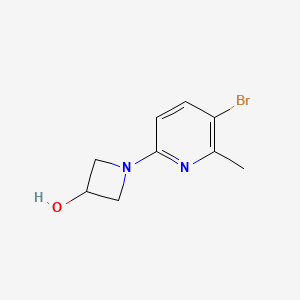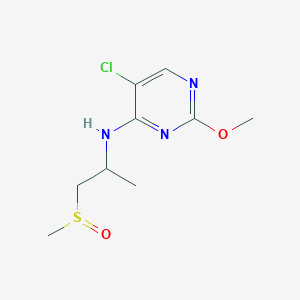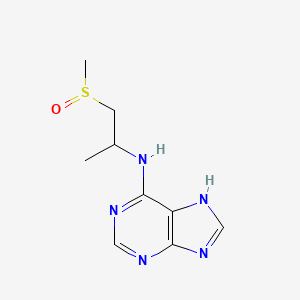
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine, also known as MPHC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPHC belongs to the class of phenethylamines and has a similar structure to other psychoactive substances, such as amphetamines and MDMA. However, unlike these substances, MPHC does not have any known recreational use and is solely used for scientific purposes.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves the stimulation of serotonin release from nerve terminals in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to the activation of serotonin receptors. The activation of these receptors can produce a range of effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects in animal studies. These effects include an increase in locomotor activity, a decrease in body temperature, and an increase in heart rate and blood pressure. 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has also been shown to induce hyperthermia, which is an elevation in body temperature that can be potentially harmful.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine in lab experiments has several advantages, including its selectivity for serotonin release and its ability to produce consistent effects. However, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine also has limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine, including investigating its potential therapeutic applications in the treatment of mood disorders and exploring its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term effects of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine use and its potential toxicity. Overall, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has the potential to be a valuable tool in scientific research and may lead to new insights into the function of the brain and the development of novel treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves several steps, including the reaction of 3-pyridinemethanol with cyclohexanone to form 3-pyridinemethylcyclohexanone. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine. The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has been used in several scientific studies as a research tool to investigate the function of various neurotransmitter systems in the brain. One study found that 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine acts as a selective serotonin releasing agent, meaning that it increases the release of serotonin in the brain. This finding is significant because serotonin is a neurotransmitter that plays a crucial role in mood regulation and is often targeted in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-4-12(5-7-13)15-10-11-3-2-8-14-9-11/h2-3,8-9,12-13,15H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCZDEWMIDPFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)



![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)



![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)